Home > Products > Screening Compounds P108814 > (2R,3S,5S)-Omarigliptin-d3
(2R,3S,5S)-Omarigliptin-d3 -

(2R,3S,5S)-Omarigliptin-d3

Catalog Number: EVT-1503197
CAS Number:
Molecular Formula: C₁₇H₁₇D₃F₂N₄O₃S
Molecular Weight: 401.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(2R,3S,5S)-Omarigliptin-d3 is a deuterated form of omarigliptin, a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). This compound is primarily utilized in the treatment of type 2 diabetes mellitus by enhancing insulin secretion and suppressing glucagon release. Omarigliptin is classified as a DPP-4 inhibitor, which plays a crucial role in glucose metabolism by prolonging the action of incretin hormones.

Source

Omarigliptin was developed by Merck & Co. and has been approved for use in several countries. The deuterated version, (2R,3S,5S)-Omarigliptin-d3, serves as a stable isotope-labeled compound used in pharmacokinetic studies to trace metabolic pathways and understand drug interactions more thoroughly.

Classification
  • IUPAC Name: (2R,3S,5S)-N-(3-(trifluoromethyl)phenyl)-2-(1-(2-(2-methylpropan-2-yl)thiazol-4-yl)ethyl)-4-(1H-pyrazol-4-yl)thiazole-5-carboxamide
  • Chemical Class: Dipeptidyl peptidase-4 inhibitors
  • Therapeutic Class: Antidiabetic agents
Synthesis Analysis

The synthesis of (2R,3S,5S)-Omarigliptin-d3 involves several key steps that ensure high enantioselectivity and yield. A notable method includes an asymmetric Henry reaction followed by a one-pot nitro-Michael-lactolization-dehydration process.

Methods and Technical Details

Molecular Structure Analysis

The molecular structure of (2R,3S,5S)-Omarigliptin-d3 is characterized by its stereochemistry and functional groups that contribute to its biological activity.

Structure and Data

  • Molecular Formula: C₁₈H₁₈F₃N₃O₂S₂
  • Molecular Weight: 431.49 g/mol
  • Key Functional Groups:
    • Thiazole rings
    • Pyrazole moiety
    • Trifluoromethyl group

The stereochemistry at positions 2, 3, and 5 is critical for its activity as a DPP-4 inhibitor.

Chemical Reactions Analysis

Omarigliptin-d3 undergoes specific biochemical reactions that are essential for its pharmacological effects.

Reactions and Technical Details

  1. Dipeptidyl Peptidase-4 Inhibition: The primary reaction involves binding to the active site of DPP-4, preventing the enzyme from degrading incretin hormones.
  2. Metabolic Pathways: Studies using LC-MS have shown various metabolic pathways for omarigliptin, including hydroxylation and conjugation reactions that lead to different metabolites .
  3. Degradation Pathways: Understanding the degradation products helps in assessing the stability and efficacy of the drug over time .
Mechanism of Action

The mechanism of action for (2R,3S,5S)-Omarigliptin-d3 involves its role as a DPP-4 inhibitor.

Process and Data

  1. Enzyme Inhibition: By inhibiting DPP-4, omarigliptin increases levels of active incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).
  2. Physiological Effects:
    • Increases insulin secretion from pancreatic beta cells.
    • Decreases glucagon release from alpha cells.
    • Reduces hepatic glucose production.

This multifaceted mechanism contributes to improved glycemic control in patients with type 2 diabetes.

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of (2R,3S,5S)-Omarigliptin-d3 is crucial for its application in pharmaceuticals.

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard storage conditions but sensitive to light.
  • pH Sensitivity: Stability may vary with pH levels; optimal stability is generally observed at neutral pH.
Applications

(2R,3S,5S)-Omarigliptin-d3 has significant applications in scientific research:

  1. Pharmacokinetic Studies: Used extensively in studies to trace drug metabolism and pharmacodynamics due to its stable isotopic labeling.
  2. Drug Interaction Studies: Helps in understanding how omarigliptin interacts with other medications through metabolic pathways.
  3. Clinical Research: Assists in evaluating the efficacy and safety profiles of omarigliptin in various populations.
Chemical Identity and Structural Characterization of (2R,3S,5S)-Omarigliptin-d3

Stereochemical Configuration and Isotopic Labeling Patterns

(2R,3S,5S)-Omarigliptin-d3 is a stereospecifically deuterated analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor omarigliptin. Its core structure retains the tetrahydro-2H-pyran ring substituted with:

  • A 2,5-difluorophenyl group at C2
  • An amine group at C3
  • A deuterated pyrrolopyrazolylsulfonyl moiety at C5 [6] [7]

The deuterium labeling occurs exclusively as a trideuteriomethyl group (-CD₃) attached to the sulfonyl function (methylsulfonyl → trideuteriomethylsulfonyl). This modification replaces the -CH₃ group (present in non-deuterated omarigliptin, CAS 1226781-44-7) with -CD₃, increasing the molecular weight by 3 Da [2] [3]. The absolute configuration at the chiral centers is defined as 2R, 3S, and 5S, distinguishing it from other stereoisomers like (2R,3S,5R)-omarigliptin (the active pharmaceutical ingredient) and (2S,3S,5S)-omarigliptin-d3 [3] [6].

Table 1: Stereochemical and Isotopic Features of (2R,3S,5S)-Omarigliptin-d3

CharacteristicSpecification
Parent CompoundOmarigliptin (MK-3102)
Deuteration Site-SO₂CD₃ (trideuteriomethylsulfonyl)
Molecular FormulaC₁₇H₁₇D₃F₂N₄O₃S
Chiral CentersC2 (R), C3 (S), C5 (S)
Key Stereoisomer ContrastDiffers at C5 from (2R,3S,5R)-omarigliptin

Comparative Analysis with Non-Deuterated Omarigliptin (C₁₇H₂₀F₂N₄O₃S)

The introduction of deuterium at the methylsulfonyl group induces subtle but measurable changes in physicochemical properties:

  • Molecular Weight: Increases from 398.43 g/mol (non-deuterated) to 401.45 g/mol [3] [6]
  • Polarity: Retains similar hydrophilicity/logP due to minimal change in functional groups
  • Chemical Stability: The C-D bond exhibits greater kinetic stability versus the C-H bond, potentially altering metabolic pathways (though metabolic studies are outside this structural analysis scope) [4]

Structurally, the deuterated and non-deuterated compounds share identical core pharmacophores: the tetrahydropyran ring, difluorophenyl group, and pyrrolopyrazolyl amine linkage. This conservation ensures that (2R,3S,5S)-Omarigliptin-d3 serves as an ideal internal standard or tracer in bioanalytical assays without compromising molecular recognition in chromatographic systems [3] [4].

Nuclear Magnetic Resonance (NMR) Spectral Signatures of Deuterated Positions

Deuteration at the methylsulfonyl group profoundly impacts NMR spectra:

  • ¹H NMR: Complete disappearance of the singlet at ~δ 3.0 ppm corresponding to the -SO₂CH₃ protons. Neighboring protons (e.g., pyrrolopyrazolyl ring hydrogens) show negligible chemical shift changes, confirming no alteration to the core electronic environment [2] [7].
  • ¹³C NMR: The -SO₂CD₃ carbon signal shifts from ~δ 42 ppm (in non-deuterated) and appears as a quintet (J₈C-D ≈ 20 Hz) due to coupling with deuterium (I=1). Its intensity diminishes due to the isotope effect [3].
  • ²H NMR: A distinct singlet resonance at ~δ 3.0 ppm confirms site-specific deuteration and isotopic purity [6].

Table 2: Comparative NMR Signals of Non-Deuterated vs. Deuterated Methylsulfonyl Groups

NucleusNon-Deuterated (-SO₂CH₃)(2R,3S,5S)-Omarigliptin-d3 (-SO₂CD₃)
¹HSinglet, δ ~3.0 ppm (3H)Absent
¹³CQuartet, δ ~42 ppmQuintet, δ ~42 ppm (J ≈ 20 Hz)
²HNot applicableSinglet, δ ~3.0 ppm

Mass Spectrometric Differentiation: [M+H]⁺ and Fragmentation Profiles

Mass spectrometry provides unambiguous identification:

  • High-Resolution MS: The [M+H]⁺ ion for (2R,3S,5S)-Omarigliptin-d3 appears at m/z 401.141, a +3.009 Da shift from non-deuterated omarigliptin ([M+H]⁺ at m/z 398.132) [3] [6]. This exact mass shift confirms the incorporation of three deuterium atoms.
  • Fragmentation Patterns:
  • Primary cleavage occurs at the pyran-pyrrolopyrazolyl C-N bond, yielding ions at m/z 264.08 (difluorophenylpyranyl amine) and m/z 137.06 (deuterated pyrrolopyrazolylsulfonyl)
  • The -SO₂CD₃ group generates a characteristic fragment at m/z 84.04 (vs. m/z 81.03 in non-deuterated), corresponding to [C₃H₂D₃N₂]⁺ from pyrrolopyrazolyl ring cleavage with retention of deuterated methyl [4] [7]
  • Secondary fragments retain the +3 Da mass difference when containing the deuterated methylsulfonyl moiety

These spectral signatures enable precise differentiation from:

  • Non-deuterated omarigliptin
  • Other deuterated stereoisomers (e.g., (2S,3S,5S)-isomer)
  • Degradation products formed under forced conditions (e.g., oxidative deamination products detected at m/z 386.11) [4]

Table 3: Key Mass Spectral Ions of (2R,3S,5S)-Omarigliptin-d3

Ion Typem/z ObservedCompositionStructural Assignment
[M+H]⁺401.141C₁₇H₁₈D₃F₂N₄O₃S⁺Molecular ion
Fragment 1264.08C₁₂H₁₂F₂NO₂⁺Difluorophenyl-tetrahydropyranyl amine
Fragment 2137.06C₄H₅D₃N₂O₂S⁺Deuterated pyrrolopyrazolylsulfonyl
Fragment 384.04C₃H₂D₃N₂⁺[Pyrazolyl-CD₃]⁺

The structural integrity conferred by the specific (2R,3S,5S) configuration combined with site-specific deuteration makes this compound invaluable for metabolic tracer studies, quantitative bioanalysis, and degradation pathway elucidation of omarigliptin-based therapeutics [4] [7].

Properties

Product Name

(2R,3S,5S)-Omarigliptin-d3

Molecular Formula

C₁₇H₁₇D₃F₂N₄O₃S

Molecular Weight

401.45

Synonyms

(2R,3S,5S)-2-(2,5-Difluorophenyl)-5-[2-(trideuteriomethylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine; (2R,3S,5S)-2-(2,5-Difluorophenyl)-5-[2,6-dihydro-2-(trideuteriomethylsulfonyl)pyrrolo[3,4-c]pyrazol-5(4H)-yl]tet

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.